
1,1-Dichloro-2-methoxy-4,8-dimethylnona-1,3,7-triene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dichloro-2-methoxy-4,8-dimethylnona-1,3,7-triene is an organic compound with a complex structure It is characterized by the presence of two chlorine atoms, a methoxy group, and multiple double bonds within a nine-carbon chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dichloro-2-methoxy-4,8-dimethylnona-1,3,7-triene typically involves multiple steps, including halogenation, methoxylation, and the formation of double bonds. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of advanced techniques such as continuous flow reactors can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Dichloro-2-methoxy-4,8-dimethylnona-1,3,7-triene undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can remove chlorine atoms or reduce double bonds.
Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, including temperature and solvent choice, play a crucial role in determining the reaction pathway and products.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while substitution reactions can produce various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1,1-Dichloro-2-methoxy-4,8-dimethylnona-1,3,7-triene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Its derivatives may be studied for their biological activity and potential therapeutic applications.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1,1-Dichloro-2-methoxy-4,8-dimethylnona-1,3,7-triene exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed chemical and biological activities. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,8-Dimethyl-1,3,7-nonatriene: A structurally similar compound with different functional groups.
(E)-4,8-Dimethylnona-1,3,7-triene: An isomer with a different spatial arrangement of atoms.
2,6-Dimethyl-2,6,8-nonatriene: Another related compound with variations in the position of double bonds and substituents.
Uniqueness
1,1-Dichloro-2-methoxy-4,8-dimethylnona-1,3,7-triene is unique due to the presence of both chlorine and methoxy groups, which impart distinct chemical properties
Eigenschaften
CAS-Nummer |
82772-55-2 |
|---|---|
Molekularformel |
C12H18Cl2O |
Molekulargewicht |
249.17 g/mol |
IUPAC-Name |
1,1-dichloro-2-methoxy-4,8-dimethylnona-1,3,7-triene |
InChI |
InChI=1S/C12H18Cl2O/c1-9(2)6-5-7-10(3)8-11(15-4)12(13)14/h6,8H,5,7H2,1-4H3 |
InChI-Schlüssel |
WKTZHGYANALFQR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCCC(=CC(=C(Cl)Cl)OC)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(Pyridin-4-yl)ethyl]decahydropyrazino[1,2-a]azepine](/img/structure/B14406576.png)
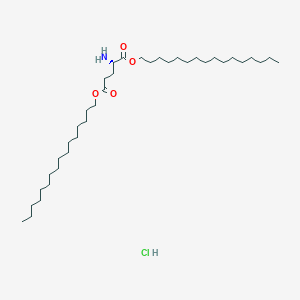

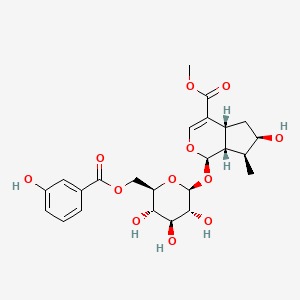
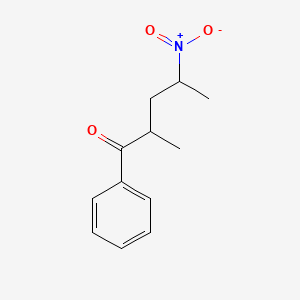
![Chloro(dimethyl)[2-(trimethylsilyl)ethenyl]silane](/img/structure/B14406603.png)




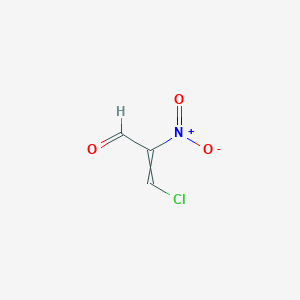
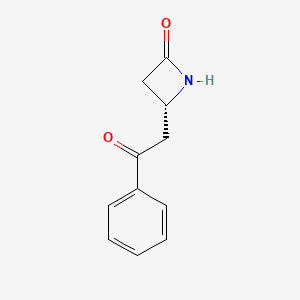

![2,2,2-Trichloro-1-{[1-(dibutylphosphoryl)cyclohexyl]sulfanyl}ethan-1-ol](/img/structure/B14406661.png)
